3-Ethyl-5-[[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone
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Description
3-Ethyl-5-[[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone is a useful research compound. Its molecular formula is C21H16FN3OS2 and its molecular weight is 409.5. The purity is usually 95%.
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Mechanism of Action
Molecular Targets: The compound interacts with enzymes and receptors at the molecular level, potentially inhibiting or modulating their activity.
Pathways Involved: It can interfere with signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its therapeutic effects in various diseases.
6. Comparison with Similar Compounds: 6.1 Similar Compounds
2-Thioxo-4-thiazolidinone derivatives: Commonly possess similar core structures but differ in their side chains and functional groups.
Pyrazole-containing thiazolidinones: Share the pyrazole moiety, contributing to their reactivity and biological activity.
6.2 Uniqueness
The presence of both fluorophenyl and pyrazole groups distinguishes this compound from other thiazolidinone derivatives, potentially enhancing its pharmacological profile and reactivity in chemical syntheses.
This detailed examination of 3-Ethyl-5-[[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-thiazolidinone highlights its significance and potential across multiple domains. Always excited to dive into more such fascinating compounds!
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3OS2/c1-2-24-20(26)18(28-21(24)27)12-15-13-25(17-6-4-3-5-7-17)23-19(15)14-8-10-16(22)11-9-14/h3-13H,2H2,1H3/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOGLVULFCHBNL-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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